4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide is a benzamide derivative featuring a bromine atom at the para position (C4) of the benzoyl ring and a 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl group as the amine substituent. This compound’s molecular formula is C₂₀H₁₄BrN₃OS, with a molecular weight of 424.31 g/mol .
Properties
IUPAC Name |
4-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJKIEMTJBAOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step reactionsThe final step involves the bromination of the benzamide moiety .
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thioamides in the presence of a base such as triethylamine.
Pyridine Ring Introduction: The pyridine ring is introduced through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Positional Isomers of Bromine on the Benzamide Ring
Bromine substitution on the benzamide ring significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Variations in Amine Substituents
The amine group’s substituent modulates solubility and target interaction. Notable examples:
Key Observations :
- Polarity : Nitro groups (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) increase hydrophilicity but may reduce membrane permeability .
Research Implications
- Drug Discovery : The thiazolo-pyridine scaffold in the target compound is under exploration for kinase inhibition, with bromine positioning critical for ATP-binding pocket interactions .
- Material Science : Brominated benzamides serve as intermediates in organic electronics, where substituent placement affects charge transport .
Biological Activity
4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This compound incorporates a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H14BrN3OS with a molecular weight of approximately 446.3 g/mol. The presence of bromine and the thiazole ring contributes to its reactivity and potential biological activity.
This compound primarily acts as a phosphoinositide 3-kinase (PI3K) inhibitor , which plays a crucial role in various cellular processes such as growth, proliferation, and survival. By inhibiting PI3K, the compound disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. The interaction with PI3K is facilitated by the electron-deficient aryl group in the compound, enhancing its binding affinity to the target protein.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of c-KIT : Thiazolo[5,4-b]pyridine derivatives have been identified as effective inhibitors against c-KIT mutations associated with gastrointestinal stromal tumors (GIST). The specific binding modes of these derivatives allow them to effectively switch off activated c-KIT, showing promising results in overcoming drug resistance .
- Cytotoxicity Studies : Various studies have highlighted the cytotoxic effects of thiazole derivatives against different cancer cell lines. For example, certain analogues exhibited IC50 values lower than reference drugs like doxorubicin in Jurkat cells, indicating strong anticancer potential .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-withdrawing groups enhances their interaction with bacterial targets, leading to significant antibacterial activity comparable to standard antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole and phenyl rings. Key findings include:
- Bromine Substitution : The bromine atom at the para position relative to the sulfonamide group enhances the compound's reactivity and biological activity compared to other similar compounds.
- Functional Group Influence : Variations in functional groups on the phenyl ring significantly affect the compound's potency against specific targets. For instance, modifications that enhance lipophilicity or introduce electron-donating groups can improve binding affinities and overall efficacy against cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | C16H17N3O2S | Contains a methoxy group | Enhanced anticancer activity |
| N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide | C16H14F3N3S | Features trifluoromethyl group | Increased lipophilicity |
| 4-Bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | C16H14BrN3S | Similar structure but different substitution | Comparable anticancer effects |
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- A study on thiazolo[5,4-b]pyridine derivatives showed promising results against various cancer cell lines with IC50 values significantly lower than those of standard treatments like imatinib and sunitinib.
- Another investigation highlighted the antimicrobial efficacy of thiazole-based compounds against Staphylococcus epidermidis, demonstrating their potential as alternative therapeutic agents in combating resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
